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molecular formula C7H8N2O2S B172062 2-(Ethylthio)-5-nitropyridine CAS No. 107756-05-8

2-(Ethylthio)-5-nitropyridine

Cat. No. B172062
M. Wt: 184.22 g/mol
InChI Key: MOPUTNNENYPAMV-UHFFFAOYSA-N
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Patent
US04778796

Procedure details

2-Ethylthio-5-nitropyridine (5.0 g) is prepared in substantially the same manner as in the first paragraph of Reference Example 4, using 5.0 g of 2-chloro-5-nitropyridine, 2.0 g of ethyl mercaptan, 1.4 g of sodium hydride (about 60%, in oil), and 20 ml of dry tetrahydrofuran.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH2:11]([SH:13])[CH3:12].[H-].[Na+]>O1CCCC1>[CH2:11]([S:13][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1)[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)S
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=NC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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